molecular formula C4H5F3O2S B3050867 3-[(Trifluoromethyl)sulfanyl]propanoic acid CAS No. 29271-33-8

3-[(Trifluoromethyl)sulfanyl]propanoic acid

Cat. No.: B3050867
CAS No.: 29271-33-8
M. Wt: 174.14 g/mol
InChI Key: OOVGGQBKEHHKGB-UHFFFAOYSA-N
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Description

3-[(Trifluoromethyl)sulfanyl]propanoic acid is a chemical compound with the molecular formula C4H5F3O2S and the CAS Registry Number 29271-33-8 . This compound is characterized by a propanoic acid chain linked to a trifluoromethylsulfanyl (SCF3) group, a functional moiety of significant interest in modern chemical research due to its high electronegativity and lipophilicity . The incorporation of fluorine and the SCF3 group into organic molecules is a established strategy in medicinal chemistry to fine-tune the properties of potential drug candidates, influencing their metabolic stability, bioavailability, and binding affinity . The SCF3 group is a prominent example of a "privileged motif" used to optimize lead compounds. While specific biological data for this particular acid may be limited, its structure aligns with those investigated for developing new pharmaceuticals and agrochemicals . It is also identified as belonging to the class of Per- and Polyfluoroalkyl Substances (PFAS) . A comprehensive hazard assessment indicates that data is currently insufficient to classify the compound across multiple endpoints, including acute toxicity, carcinogenicity, and environmental fate . Researchers are advised to consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals .

Properties

IUPAC Name

3-(trifluoromethylsulfanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O2S/c5-4(6,7)10-2-1-3(8)9/h1-2H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVGGQBKEHHKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30510440
Record name 3-[(Trifluoromethyl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29271-33-8
Record name 3-[(Trifluoromethyl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Trifluoromethyl)sulfanyl]propanoic acid typically involves the introduction of the trifluoromethyl group into the propanoic acid framework. One common method involves the reaction of 3-mercaptopropanoic acid with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions and typically requires a solvent like acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or crystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-[(Trifluoromethyl)sulfanyl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The incorporation of trifluoromethyl groups in drug design has been shown to enhance metabolic stability and bioavailability. Compounds similar to TFMSPA have demonstrated potential in several therapeutic areas:

  • Antimicrobial Activity: Organosulfur compounds often exhibit antimicrobial properties. Research indicates that TFMSPA may possess similar activities, although specific studies are still ongoing to elucidate these effects.
  • Anticancer Properties: Similar structures have been linked to anticancer activities, including effects against leukemia and lymphoma.

Case Study:
A study highlighted the synthesis of pyrrole derivatives containing trifluoromethyl groups, where TFMSPA was utilized as a building block. The resulting compounds showed promising antipsychotic and anxiolytic properties.

Agrochemical Applications

TFMSPA is being explored for its potential use in agrochemicals, particularly as a pesticide or herbicide. The biological activity attributed to its structure could lead to effective solutions for crop protection.

  • Pesticide Development: The compound's unique sulfur-fluorine interactions may enhance its efficacy as a biocide.
  • Market Potential: More than 20 new agrochemicals incorporating trifluoromethylpyridine derivatives have been developed, indicating a growing interest in compounds like TFMSPA within the agricultural sector.

Case Study:
Research has demonstrated that trifluoromethyl-containing compounds can significantly improve the performance of existing pesticides, leading to increased market adoption.

Material Science

In material science, TFMSPA is being investigated for its role in developing advanced materials with desirable properties such as thermal stability and chemical resistance.

  • Polymer Synthesis: The compound can act as a monomer or additive in polymer formulations, potentially improving their performance characteristics.
  • Surface Modifications: Its application in surface chemistry may lead to materials with enhanced hydrophobicity or oleophobicity, making them suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-[(Trifluoromethyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the lipophilicity of the compound, allowing it to interact with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects. The sulfanyl group can also participate in redox reactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table compares key structural and physicochemical properties of 3-[(Trifluoromethyl)sulfanyl]propanoic acid with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Findings References
This compound C₄H₅F₃O₂S ~174.07 -S-CF₃ High acidity, hydrophobic, strong EWG effects -
3-{[(4-Nitrophenyl)carbamoyl]sulfanyl}propanoic acid C₁₀H₁₀N₂O₅S 270.26 -S-C(O)NH-(4-NO₂-Ph) Crystalline, nitro group enhances reactivity
3-[4-(Trifluoromethyl)phenyl]propanoic acid C₁₀H₉F₃O₂ 218.17 -Ph-CF₃ Forms O–H⋯O hydrogen-bonded dimers in crystals
3-[(4-Methoxyphenyl)thio]propanoic acid C₁₀H₁₂O₃S 212.26 -S-(4-MeO-Ph) Methoxy (EDG) lowers acidity (pKa ~3–4)
3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoic acid C₉H₇ClF₃NO₂S 285.67 -S-Pyridine(Cl, CF₃) Heterocyclic substituent, potential bioactivity
Key Observations:
  • Electron Effects: The -S-CF₃ group in the target compound exerts stronger electron-withdrawing effects than phenyl-CF₃ (e.g., 3-[4-(Trifluoromethyl)phenyl]propanoic acid), leading to higher acidity. Methoxy-substituted analogs (e.g., 3-[(4-Methoxyphenyl)thio]propanoic acid) exhibit reduced acidity due to electron-donating effects .
  • Hydrophobicity : Trifluoromethyl groups enhance lipophilicity, favoring solubility in organic solvents. Compounds with aromatic substituents (e.g., phenyl, pyridinyl) may exhibit lower aqueous solubility due to π-π stacking interactions .
  • Crystallinity: Hydrogen bonding (e.g., O–H⋯O in 3-[4-(Trifluoromethyl)phenyl]propanoic acid) stabilizes crystal lattices, whereas bulkier substituents (e.g., carbamoyl-nitro groups) may complicate crystallization .

Biological Activity

3-[(Trifluoromethyl)sulfanyl]propanoic acid, with the molecular formula C₄H₅F₃O₂S, is an organosulfur compound that has garnered attention due to its unique structural features and potential biological activities. This compound integrates a trifluoromethylsulfanyl group, which significantly influences its chemical reactivity and biological properties. While the biological activity of this specific compound is still under investigation, related compounds have shown promising therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The unique structure of this compound contributes to its biological activity. The trifluoromethyl group enhances lipophilicity, which can improve metabolic stability and bioavailability. The presence of sulfur in the molecule also plays a crucial role in its reactivity.

Structural Characteristics

Compound Name Molecular Formula Unique Features
This compoundC₄H₅F₃O₂SContains a trifluoromethylsulfanyl group
2-[(Trifluoromethyl)sulfanyl]propanoic acidC₄H₅F₃O₂SDifferent position of the sulfanyl group
3-(Trifluoromethyl)propanoic acidC₄H₅F₃O₂Lacks sulfur functionality; focuses on fluorine effects
Trifluoromethylthioacetic acidC₄H₅F₃OSSimilar sulfur presence but different functional groups

Antimicrobial Properties

Research indicates that organosulfur compounds often exhibit antimicrobial properties. Compounds structurally similar to this compound have demonstrated effectiveness against various bacterial and fungal strains. For example, studies have reported minimum inhibitory concentrations (MICs) for certain trifluoromethyl compounds against E. coli and C. albicans, suggesting potential applications in treating infections .

Anti-Cancer Activity

Preliminary studies have explored the anti-cancer potential of trifluoromethyl-substituted compounds. For instance, compounds with similar structures have shown IC50 values better than traditional chemotherapy agents like Doxorubicin against various cancer cell lines, including A549 and HCT116 . Molecular docking studies have indicated promising interactions with critical proteins involved in cancer signaling pathways.

Inflammation and Other Therapeutic Areas

The trifluoromethyl group is known for enhancing the potency of drugs by improving their interaction with biological targets. This characteristic may extend to anti-inflammatory applications, where compounds with similar functional groups have been documented to reduce inflammation markers in vitro .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various trifluoromethyl-containing compounds, including derivatives of propanoic acid. The results indicated that certain derivatives exhibited significant antibacterial activity against Bacillus mycoides, with MIC values as low as 4.88 µg/mL .

Study 2: Anti-Cancer Activity

In another study focusing on anti-cancer properties, several trifluoromethyl-substituted compounds were tested against human cancer cell lines. Notably, one compound achieved an IC50 value of 22.4 μM against PACA2 cells, outperforming Doxorubicin (IC50 = 52.1 μM) . These findings suggest that the incorporation of trifluoromethyl groups may enhance therapeutic efficacy.

Q & A

Q. What synthetic routes are recommended for preparing 3-[(Trifluoromethyl)sulfanyl]propanoic acid, and how can reaction conditions be optimized for purity?

A practical approach involves nucleophilic substitution of trifluoromethylthiol (SCF₃) groups onto a propanoic acid backbone. For example, coupling 3-mercaptopropanoic acid with trifluoromethyl electrophiles (e.g., trifluoromethyl sulfonium salts) under basic conditions (pH 8–10) can yield the target compound. Purity optimization requires post-synthesis purification via recrystallization (using ethanol/water mixtures) or reverse-phase HPLC (C18 column, acetonitrile/water gradient). Monitor by LC-MS and confirm purity via ¹⁹F NMR to detect residual trifluoromethyl byproducts .

Q. How can the structural identity of this compound be validated?

Combine spectroscopic and crystallographic techniques:

  • ¹H/¹³C NMR : Confirm the propanoic acid backbone (δ ~2.5–3.5 ppm for CH₂ groups) and SCF₃ substitution (¹³C signal at ~120–125 ppm for CF₃).
  • X-ray crystallography : Resolve hydrogen-bonding motifs (e.g., inversion dimers via O–H⋯O interactions in the crystal lattice, as seen in related trifluoromethylphenyl propanoic acids) .
  • FT-IR : Validate carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C=O (~1700 cm⁻¹).

Q. What solvent systems are optimal for characterizing the compound’s physical properties (e.g., solubility, pKa)?

Use polar aprotic solvents (DMSO, DMF) for solubility studies. For pKa determination, employ potentiometric titration in water-methanol mixtures (e.g., 60:40 v/v) to enhance solubility while minimizing solvent effects. Compare results with computational predictions (e.g., COSMO-RS models) to resolve discrepancies caused by the SCF₃ group’s electron-withdrawing effects .

Advanced Research Questions

Q. How can conflicting data on the compound’s metabolic stability be resolved?

Design a tiered in vitro assay:

Liver microsomes : Incubate with NADPH and measure half-life (t₁/₂) via LC-MS.

CYP450 inhibition assays : Identify metabolic pathways using isoform-specific inhibitors.

Reactive metabolite screening : Use glutathione trapping to detect thiol-reactive intermediates.
Contradictions may arise from interspecies differences (e.g., human vs. rat microsomes) or batch-to-batch variability in enzyme activity. Normalize data using positive controls (e.g., verapamil) .

Q. What experimental strategies mitigate challenges in studying the compound’s hydrogen-bonding interactions in solution?

Use variable-temperature NMR to probe dynamic hydrogen bonding. For example, observe line broadening of the carboxylic proton (δ ~12 ppm) at low temperatures (e.g., 200 K in DMSO-d₆). Compare with X-ray data to correlate solution-state behavior with solid-state dimerization patterns. Computational MD simulations (AMBER force field) can further model solvent effects .

Q. How can researchers design analogs to improve the compound’s bioavailability without compromising its sulfanyl group’s reactivity?

  • Bioisosteric replacement : Substitute the carboxylic acid with a tetrazole or acyl sulfonamide to enhance membrane permeability.
  • Prodrug strategies : Esterify the carboxylic acid (e.g., ethyl ester) for passive diffusion, with enzymatic hydrolysis in vivo.
    Validate via parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell models. Monitor stability in simulated gastric fluid (pH 1.2–3.0) .

Q. What analytical techniques are critical for detecting degradation products under stressed conditions?

Apply forced degradation studies:

  • Acid/base hydrolysis (0.1 M HCl/NaOH, 60°C): Monitor via UPLC-PDA-MS for sulfoxide or desulfurization products.
  • Oxidative stress (3% H₂O₂): Detect sulfonic acid derivatives using high-resolution MS (Q-TOF).
  • Photolysis (ICH Q1B guidelines): Use a xenon lamp to identify photo-oxidation byproducts. Reference spectral libraries (NIST Chemistry WebBook) for fragment identification .

Methodological Challenges & Data Analysis

Q. How should researchers address discrepancies in reported pKa values across solvent systems?

Re-evaluate experimental conditions:

  • Ionic strength : Use constant ionic media (e.g., 0.15 M KCl) to minimize activity coefficient variations.
  • Temperature control : Ensure measurements at 25±0.1°C.
  • Reference standards : Calibrate pH meters with buffers traceable to NIST standards. Cross-validate with DFT calculations (B3LYP/6-311+G(d,p)) to account for solvation effects .

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

Apply nonlinear regression (e.g., Hill equation) to model IC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare treatment groups. For non-normal distributions, employ non-parametric methods (e.g., Kruskal-Wallis). Validate with bootstrap resampling (10,000 iterations) to estimate confidence intervals .

Q. How can computational tools predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Molecular docking (AutoDock Vina): Screen against crystal structures of target proteins (e.g., cyclooxygenase-2).
  • MD simulations : Simulate binding dynamics over 100 ns to assess stability of the SCF₃-protein interaction.
  • QSAR models : Use descriptors like LogP, polar surface area, and H-bond donors/acceptors to predict activity. Validate with leave-one-out cross-validation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(Trifluoromethyl)sulfanyl]propanoic acid
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3-[(Trifluoromethyl)sulfanyl]propanoic acid

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